1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione
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Overview
Description
1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
The synthesis of 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,3,5-trimethyl-1H-pyrazole, which is then sulfonylated to introduce the sulfonyl group. The azetidine ring is formed through cyclization reactions, and finally, the pyrrolidine-2,5-dione moiety is introduced via condensation reactions .
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyrrolidine-2,5-dione include other pyrazole derivatives and sulfonyl-containing compounds. For example:
1,3,5-trimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Sulfonyl azetidines: Compounds containing both sulfonyl and azetidine groups.
Pyrrolidine-2,5-dione derivatives: Compounds with the pyrrolidine-2,5-dione moiety but different substituents
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-8-13(9(2)15(3)14-8)22(20,21)16-6-10(7-16)17-11(18)4-5-12(17)19/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGDEVOZMQLRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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